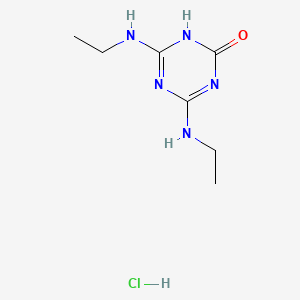
Bis(ethylamino)-1,3,5-triazin-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(ethylamino)-1,3,5-triazin-2-ol hydrochloride is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(ethylamino)-1,3,5-triazin-2-ol hydrochloride typically involves the reaction of cyanuric chloride with ethylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by ethylamine groups. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(ethylamino)-1,3,5-triazin-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylamino groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced forms of the triazine compound.
Substitution: Substituted triazine derivatives with different functional groups.
Applications De Recherche Scientifique
Bis(ethylamino)-1,3,5-triazin-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Bis(ethylamino)-1,3,5-triazin-2-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. The compound can also interfere with DNA replication and transcription processes, making it a potential candidate for anticancer and antiviral therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanuric chloride: A precursor in the synthesis of Bis(ethylamino)-1,3,5-triazin-2-ol hydrochloride.
Melamine: Another triazine derivative with applications in the production of resins and plastics.
Atrazine: A triazine herbicide used in agriculture.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other triazine derivatives, it has shown promising results in preliminary studies as an antimicrobial and anticancer agent, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
69775-98-0 |
|---|---|
Formule moléculaire |
C7H14ClN5O |
Poids moléculaire |
219.67 g/mol |
Nom IUPAC |
4,6-bis(ethylamino)-1H-1,3,5-triazin-2-one;hydrochloride |
InChI |
InChI=1S/C7H13N5O.ClH/c1-3-8-5-10-6(9-4-2)12-7(13)11-5;/h3-4H2,1-2H3,(H3,8,9,10,11,12,13);1H |
Clé InChI |
UMCDURFZNJLDGU-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=O)N1)NCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















